molecular formula C12H17NO B1308617 4-Pentylbenzamide CAS No. 138913-07-2

4-Pentylbenzamide

Cat. No. B1308617
M. Wt: 191.27 g/mol
InChI Key: IQBKZMNCFRIQRR-UHFFFAOYSA-N
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Description

4-Pentylbenzamide is a chemical compound with the molecular formula C12H17NO . It is used in industrial and scientific research .


Synthesis Analysis

The synthesis of benzamides, including 4-Pentylbenzamide, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of 4-Pentylbenzamide can be analyzed using various tools such as MolView , which provides a structural formula editor and a 3D model viewer . The molecular weight of 4-Pentylbenzamide is 191.26900 .


Chemical Reactions Analysis

Benzamides, including 4-Pentylbenzamide, can undergo various chemical reactions. For instance, they can be synthesized through direct condensation of carboxylic acids and amines . They can also undergo nucleophilic aromatic substitution reactions .

Scientific Research Applications

Antioxidant and Antibacterial Activities

  • Scientific Field : Biochemistry
  • Summary of Application : Benzamide compounds have been synthesized and analyzed for their in vitro antioxidant activity. This includes total antioxidant, free radical scavenging, and metal chelating activity .
  • Methods of Application : The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The products were then purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
  • Results or Outcomes : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds exhibited effective metal chelate activity. The new compounds were also tested for in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

Synthesis of Silver Nanoparticles

  • Scientific Field : Nanotechnology
  • Summary of Application : Amide compounds, including benzamides, have been used in the synthesis of silver nanoparticles .
  • Methods of Application : The synthesis of silver nanoparticles involves chemical reduction methods. The stability of the synthesized nanoparticles is influenced by the type and amount of reducing agent and type of stabilizer used .
  • Results or Outcomes : The synthesized nanoparticles have been found to promote antibacterial activity and have an impact on mammalian cells .

Detection of Fibrillar Aggregates

  • Scientific Field : Neurobiology
  • Summary of Application : Certain benzamide compounds can be used as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein, a hallmark of Parkinson’s disease (PD) .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .

Pharmaceutical Drugs

  • Scientific Field : Pharmacology
  • Summary of Application : A number of substituted benzamides are commercial drugs, including analgesics, antidepressants, antiemetics/prokinetics, antipsychotics, and opioids .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The results or outcomes obtained were not detailed in the source .

Natural Alkaloid

  • Scientific Field : Botany
  • Summary of Application : Benzamide is a natural alkaloid found in the herbs of Berberis pruinosa .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The results or outcomes obtained were not detailed in the source .

Electrochemical Synthesis

  • Scientific Field : Electrochemistry
  • Summary of Application : Benzamide can be efficiently synthesized from benzaldehyde under very mild conditions in an electrolysis cell .
  • Methods of Application : The benzoin condensation starting from benzaldehyde and the subsequent benzoin amidation to benzamide is carried out in an electrolysis cell .
  • Results or Outcomes : Benzoin is obtained in good yield (85%) carrying out the reaction in the room temperature ionic liquid BMIm-BF4 .

Sunscreen Ingredient

  • Scientific Field : Dermatology
  • Summary of Application : 4-Aminobenzoic acid (PABA), a benzamide derivative, is one of the earliest patented and most commonly used sunscreen components .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : There is a long-lasting controversy on its photo-protective efficacy owing to the lack of information on its protolytic equilibrium and photo-dynamics after absorption of ultraviolet radiation in physiologically relevant aqueous solution .

Safety And Hazards

The safety data sheet for N-Pentylbenzamide suggests that it should be handled with care to avoid dust formation and inhalation . In case of accidental ingestion or contact with skin or eyes, appropriate first aid measures should be taken .

Future Directions

While specific future directions for 4-Pentylbenzamide are not mentioned in the search results, the field of chemical research is continually evolving. New methods of synthesis, novel applications, and improved safety measures are areas of ongoing research .

properties

IUPAC Name

4-pentylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h6-9H,2-5H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBKZMNCFRIQRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402518
Record name 4-pentylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pentylbenzamide

CAS RN

138913-07-2
Record name 4-pentylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
RE Furlani, AA Yeagley, C Melander - European journal of medicinal …, 2013 - Elsevier
… -1-yl)ethyl)-4-pentylbenzamide was added dropwise over 10 … -1-yl)ethyl)-4-pentylbenzamide was kept under high vacuum … -yl)ethyl)-4-pentylbenzamide was added dropwise dissolved …
Number of citations: 81 www.sciencedirect.com
Z Su, AA Yeagley, R Su, L Peng… - ChemMedChem, 2012 - Wiley Online Library
… (17): A vial (23×85 mm) was charged with N-(2-azidoethyl)-4-pentylbenzamide 6 (0.2 g, 0.77 mmol) and anhydrous THF (6 mL), and the solution was treated with Pd/C (0.081 g, 0.08 …
AA Yeagley, Z Su, KD McCullough… - Organic & …, 2013 - pubs.rsc.org
… 2-azidoethyl)-4-pentylbenzamide 11 To a solution of alkyne 9a–o or 17 in t BuOH (2 mL), water (2 mL), and CH 2 Cl 2 (1 mL) was added N-(2-azidoethyl)-4-pentylbenzamide 11 (1.1 eq)…
Number of citations: 46 pubs.rsc.org
Y Sun, C Qian, TJ Emge, Y Li, WP Kopcha… - Organic …, 2022 - ACS Publications
… The N,N′-(4,5-dichloro-1,2-phenylene)bis(hexane-1-sulfonamide) 1h and 4-pentylbenzamide 1i reacted with C 60 to give the products 2h and 2i in similar yields. Full spectroscopic …
Number of citations: 3 pubs.acs.org
D Kumar Yadav, S Dhawan, A Chauhan… - Current drug …, 2014 - ingentaconnect.com
… The co- crystallize inhibitor N-[1-(3methylbutyl)piperidin-4-YL]-N-{4- [methyl(pyridin-4-YL) amino] benzyl}- 4-pentylbenzamide re-docked on Plasmepsins II (Plm-II) (PDB: 2IGY) with high …
Number of citations: 41 www.ingentaconnect.com
RE Furlani - 2015 - search.proquest.com
… After 10 minutes, N-(2-(4-(6-hydroxyhexyl)-1H-1, 2, 3-triazol-1yl) ethyl)-4-pentylbenzamide (… )-4pentylbenzamide was kept under high vacuum until subsequent use. To a slight slurry of …
Number of citations: 2 search.proquest.com
TL Harris, RJ Worthington… - Angewandte Chemie …, 2012 - Wiley Online Library
… The reaction of α-amino ester 4 8 with N-(2-azidoethyl)-4-pentylbenzamide 13 under Huisgen cycloaddition conditions followed by deprotection delivered key intermediate 5 (Scheme 1)…
Number of citations: 81 onlinelibrary.wiley.com
GF Mangiatordi, T Guzzo, EC Rossano… - …, 2018 - Wiley Online Library
… by comparing the experimental coordinates with the top-scored docking poses of n-{4-[(1-hydroxycarbamoyl-2-methylpropyl)(2-morpholin-4-yl-ethyl)sulfamoyl]-4-pentylbenzamide (PDB …
K Holzschneider, AP Häring, A Haack… - The Journal of …, 2017 - ACS Publications
The degradation of geminal diazides is described. We show that diazido acetates are converted into tetrazoles through the treatment with bases. The reaction of dichloro ketones with …
Number of citations: 22 pubs.acs.org
TVN Nguyen - 2018 - repository.lib.ncsu.edu
NGUYEN, TUAN VU NGOC, Small Molecule Suppression of Drug Resistance in Mycobacterium Smegmatis and Mycobacterium Tuberculosis.(Under the direction of Dr. Christian …
Number of citations: 0 repository.lib.ncsu.edu

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